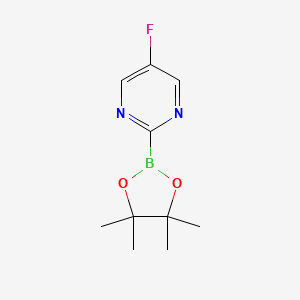![molecular formula C8H5BrClN3O2 B13459675 Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459675.png)
Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-6-chloroimidazo[1,2-b]pyridazine.
Reaction Conditions: The compound is synthesized by treating 3-bromo-6-chloroimidazo[1,2-b]pyridazine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: The reaction is scaled up using larger quantities of starting materials and reagents.
Optimization: Reaction conditions are optimized to maximize yield and minimize impurities.
Purification: Industrial purification techniques such as recrystallization and distillation are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学的研究の応用
Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a probe to investigate enzyme activities and protein interactions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: A closely related compound with similar chemical properties.
Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate: Another derivative with a different substitution pattern.
Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate: A similar compound with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industrial processes.
特性
分子式 |
C8H5BrClN3O2 |
|---|---|
分子量 |
290.50 g/mol |
IUPAC名 |
methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate |
InChI |
InChI=1S/C8H5BrClN3O2/c1-15-8(14)4-2-6(10)12-13-5(9)3-11-7(4)13/h2-3H,1H3 |
InChIキー |
NUKJPSNRQYKQDU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NN2C1=NC=C2Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13459613.png)
![lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13459619.png)


![6-Cbz-1-oxa-6-azaspiro[3.4]octane](/img/structure/B13459627.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]-](/img/structure/B13459633.png)
![1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride](/img/structure/B13459639.png)
![8-Methoxy-2-azadispiro[3.1.3^{6}.1^{4}]decane, trifluoroacetic acid](/img/structure/B13459643.png)
